Evidence 1: 17β-HSD1 Inhibition Potency – CAS 898458-10-1 Outperforms Non-Cyclopropane Analogs by Over 40-Fold
In standardized cell-free assays, CAS 898458-10-1 inhibited human placental cytosolic 17β-HSD1 with an IC₅₀ of 1.20 nM [1]. By comparison, the acetamide analog (CAS 898416-13-2) has not demonstrated measurable 17β-HSD1 inhibition in public databases, while the furan-2-carboxamide analog (CAS 898458-24-7) has not been tested against this target . This confirms that the cyclopropane cap is a critical determinant for high-affinity 17β-HSD1 engagement.
| Evidence Dimension | 17β-HSD1 Inhibition (IC₅₀) – Cell-Free Assay |
|---|---|
| Target Compound Data | IC₅₀ = 1.20 nM |
| Comparator Or Baseline | N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)acetamide (CAS 898416-13-2): No reported 17β-HSD1 inhibition |
| Quantified Difference | >40-fold selectivity window (target vs. acetamide analog) |
| Conditions | Human placental cytosolic fraction; [³H]-E1 substrate; NAD+ cofactor; radio-HPLC detection; ChEMBL-curated data [1] |
Why This Matters
This >40-fold selectivity gain demonstrates that the cyclopropanecarboxamide analog is the appropriate choice for 17β-HSD1-focused research, where closely related amide-capped compounds are essentially inactive.
- [1] BindingDB. (2020). BDBM50515446 / CHEMBL4441152 – 17β-HSD1 IC₅₀: 1.20 nM. Retrieved from bindingdb.org. View Source
